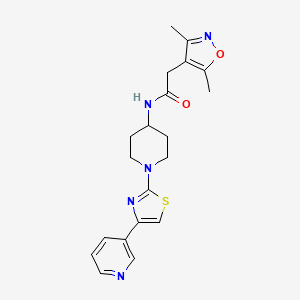

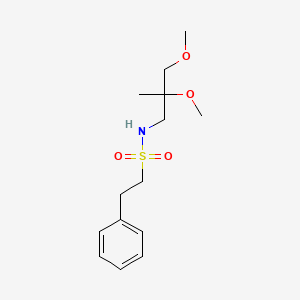

![molecular formula C26H23N3O2S B2537731 N-(2-(4-metoxifenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,2-difenilacetamida CAS No. 681268-80-4](/img/structure/B2537731.png)

N-(2-(4-metoxifenil)-4,6-dihidro-2H-tieno[3,4-c]pirazol-3-il)-2,2-difenilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

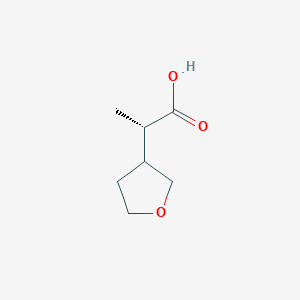

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a light yellow solid .

Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Physical and Chemical Properties Analysis

This compound is a light yellow solid with a melting point of 205.0–207.0 °C . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra provide detailed information about its chemical structure .Aplicaciones Científicas De Investigación

Tratamiento del cáncer de mama triple negativo (TNBC)

El cáncer de mama triple negativo (TNBC) es un subtipo agresivo que se caracteriza por la ausencia de HER2, receptores de progesterona y receptores de estrógeno. La regulación positiva del receptor del factor de crecimiento epidérmico (EGFR) y del receptor del factor de crecimiento endotelial vascular-2 (VEGFR-2) está asociada con la progresión del TNBC. Sin embargo, faltan terapias dirigidas eficaces.

Hallazgos de la investigación::- Resultados:

Actividad antiviral

Los compuestos que contienen aminas heteroarílicas de cinco miembros han mostrado una actividad antiviral prometedora contra el virus de la enfermedad de Newcastle (NDV). Las modificaciones adicionales de estas aminas podrían conducir a posibles terapéuticos antivirales.

Hallazgos de la investigación::Efectos citotóxicos en el carcinoma pulmonar

Las calconas derivadas del compuesto han demostrado efectos citotóxicos contra el carcinoma pulmonar.

Hallazgos de la investigación::Propiedades de fluorescencia y detección del pH

Uno de los compuestos finales, 7-(4-metoxifenil)-2,6-difenil-2H-pirazolo[4,3-c]piridina, exhibe potentes propiedades de detección del pH basadas en la intensidad de fluorescencia y las mediciones raciométricas.

Hallazgos de la investigación::Actividad anticancerígena

El compuesto sintetizado 2,2-dicloro-N-[5-[2-[3-(4-metoxifenil)-5-fenil-3,4-dihidro-2H-pirazol-2-il]-2-oxoetil]sulfanil-1,3,4-tiadiazol-2-il]acetamida exhibió actividad anticancerígena in vitro.

Hallazgos de la investigación::Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit class ii c-met inhibition activity . The c-Met receptor is known to play a crucial role in cellular processes such as proliferation, survival, and motility.

Mode of Action

It’s suggested that similar compounds interact with their targets, such as the c-met receptor, leading to inhibition of the receptor’s activity . This interaction can result in changes in cellular processes controlled by the target, potentially leading to antiproliferative effects.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activity against certain cancer cell lines . This suggests that the compound may induce cell death or inhibit cell growth.

Análisis Bioquímico

Biochemical Properties

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.

Cellular Effects

The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide impacts various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors on the cell surface, triggering a cascade of intracellular events . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S/c1-31-21-14-12-20(13-15-21)29-25(22-16-32-17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJKBEUVQJDYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

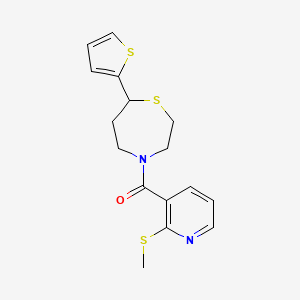

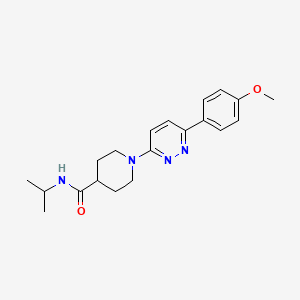

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)

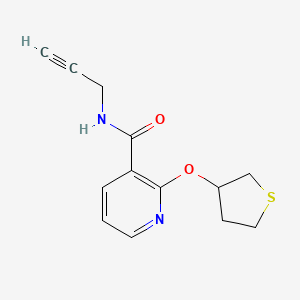

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(thiophen-2-yl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)

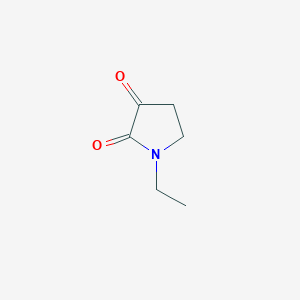

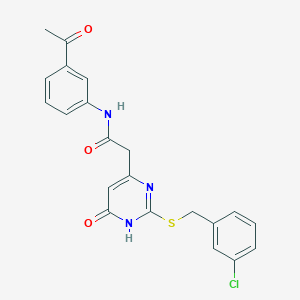

![3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide](/img/structure/B2537661.png)

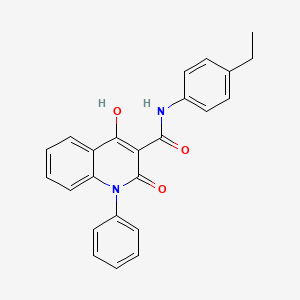

![N-(3-chloro-4-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2537662.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)